

Synthesis of khellin analogues from allyloxy acetophenones

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Compound of Interest

Compound Name: 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

CAS No.: 35028-03-6

Cat. No.: B1305589

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Application Note: Strategic Synthesis of Khellin Analogues via Claisen Rearrangement

Part 1: Executive Summary & Strategic Rationale

Subject: This guide details the synthesis of Khellin (5,8-dimethoxy-2-methyl-4',5'-furo-6,7-chromone) analogues starting from allyloxy acetophenones. Khellin, a natural furanochromone, and its analogues are potent vasodilators and EGFR inhibitors.

The Synthetic Challenge: The core structural challenge in synthesizing Khellin analogues is the regioselective construction of the furan ring fused to the benzopyrone scaffold. Direct functionalization of the chromone is often low-yielding.

The Solution: The Claisen Rearrangement Route We utilize the Claisen Rearrangement as the pivotal "ortho-positioning" tool. By rearranging an O-allyl ether to a C-allyl phenol, we install the necessary carbon framework at the ortho position with high regioselectivity. This intermediate is then oxidatively cyclized to form the furan ring (Khellinone-type intermediate) before constructing the final chromone ring.

Key Advantages of This Protocol:

- **Regiocontrol:** The rearrangement forces the allyl group ortho to the phenol, solving the substitution pattern issue.
- **Scalability:** The reactions rely on thermal or classical oxidative steps amenable to scale-up.
- **Versatility:** The resulting "Khellinone" intermediate allows for divergent synthesis of various chromone analogues by altering the final condensation ester.

Part 2: Reaction Pathway Visualization

The following flowchart outlines the critical path from the starting acetophenone to the final Khellin analogue.



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Figure 1: Strategic workflow for the synthesis of Khellin analogues via Claisen Rearrangement and oxidative cyclization.[1][2][3]

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of Allyloxy Acetophenone Precursor

Objective: To mask the phenol and install the allyl group for rearrangement.

Reagents:

- 2-Hydroxy-4-methoxyacetophenone (1.0 eq)
- Allyl Bromide (1.2 eq)
- Potassium Carbonate (, anhydrous, 2.0 eq)

- Acetone (Reagent grade, 0.5 M concentration)

Protocol:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the acetophenone derivative in acetone.
- Addition: Add anhydrous

• Stir for 10 minutes at room temperature.
- Alkylation: Add allyl bromide dropwise.
- Reflux: Heat the mixture to reflux (C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
- Workup: Cool to room temperature. Filter off the inorganic salts (, excess).
- Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in DCM, wash with water () and brine (). Dry over and concentrate.
- Yield: Typically >90% (Yellow oil or solid).

Phase 2: The Claisen Rearrangement (The Critical Step)

Objective: To migrate the allyl group from Oxygen to the ortho-Carbon.

Mechanism: [3,3]-Sigmatropic rearrangement.^[4] Safety Note: This reaction requires high temperatures (

C). Use a blast shield.

Protocol:

- Solvent Choice: Use N,N-Diethylaniline (high boiling point base) or perform Neat (solvent-free) if the substrate is a stable oil.
- Reaction: Dissolve the O-allyl ether (from Phase 1) in N,N-diethylaniline (3 mL per gram of substrate).
- Heating: Heat the solution to 200–210°C in an oil bath under an Argon atmosphere.
- Duration: Stir for 4–6 hours.
 - Checkpoint: Monitor by TLC.[3][5] The product (C-allyl phenol) will be slightly more polar than the starting ether due to the free phenolic -OH.
- Workup (Critical):
 - Cool the mixture to room temperature.
 - Dilute with diethyl ether.
 - Wash: Wash the organic layer with cold 10% HCl () to remove the diethylaniline solvent (it forms a water-soluble salt).
 - Wash with water and brine.
- Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to separate the C-allyl product from any para-rearranged byproducts (though ortho is favored if open).

Phase 3: Oxidative Cleavage & Furan Ring Closure

Objective: To convert the allyl side chain into an aldehyde and cyclize it to form the benzofuran core (Khellinone).

Method: Lemieux-Johnson Oxidation followed by acid-catalyzed cyclization.

Protocol:

- Oxidation:
 - Dissolve the C-allyl phenol (1.0 eq) in THF:Water (1:1).
 - Add Osmium Tetroxide (, 2.5 mol% solution in t-BuOH) and Sodium Periodate (, 3.0 eq).
 - Stir vigorously at room temperature for 12 hours. The solution will turn a milky white/beige.
 - Mechanism:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
dihydroxylates the double bond;
cleaves the diol to the phenylacetaldehyde intermediate.
- Workup: Quench with saturated sodium thiosulfate. Extract with EtOAc.
- Cyclization:
 - The crude aldehyde intermediate is often unstable. Immediately dissolve it in Orthophosphoric acid (85%) or Ethanol/HCl.
 - Heat at

C for 1–2 hours.
 - This effects the intramolecular cyclization and dehydration to form the Benzofuran (Khellinone analogue).
- Purification: Recrystallize from ethanol or purify via column chromatography.

Phase 4: Chromone Ring Formation

Objective: To build the

-pyrone ring on the benzofuran scaffold.

Protocol:

- Condensation:
 - Dissolve the Khellinone analogue (1.0 eq) in Ethyl Acetate (acts as both reagent and solvent) or use pulverized Sodium in dry ether if using a specific ester.
 - Add Sodium Hydride (60% dispersion, 4.0 eq) slowly at C.
 - Reflux for 2–4 hours. A bulky precipitate (the sodium salt of the diketone) will form.
- Cyclization:
 - Cool the mixture and pour it into crushed ice/HCl.
 - The intermediate diketone may precipitate.
 - To ensure complete cyclization to the chromone, reflux the crude diketone in Glacial Acetic Acid with a catalytic amount of conc. HCl for 1 hour.
- Final Isolation: Pour into water. The Khellin analogue will precipitate. Filter, wash with water, and recrystallize from dilute ethanol.

Part 4: Data Analysis & Troubleshooting

Key Spectroscopic Markers (^1H NMR in

):

Moiety	Chemical Shift ()	Multiplicity	Diagnostic Feature
Allyl (Pre-Claisen)	6.0 (m), 5.3 (dd), 4.6 (d)	Multiplet, Doublets	Terminal alkene protons and .
C-Allyl (Post-Claisen)	5.9 (m), 5.1 (dd), 3.4 (d)	Multiplet, Doublets	shifts upfield to (~3.4 ppm). Phenol - OH appears (~6-12 ppm).
Furan Ring ()	7.6 (d), 7.0 (d)	Doublets (Hz)	Characteristic furan doublet pair.
Chromone ()	6.0–6.2	Singlet	The isolated proton on the pyrone ring.

Troubleshooting Guide:

- Issue: Claisen rearrangement yields are low; starting material decomposes.
 - Fix: Ensure strict exclusion of oxygen. Use a sealed tube if possible. If the thermal route fails, attempt a Lewis Acid-catalyzed Claisen (e.g.,

or
at
C to RT), which proceeds at much lower temperatures.
- Issue: Incomplete oxidation in Phase 3.
 - Fix: Ensure the

is fresh (it turns black upon degradation). Alternatively, use Ozonolysis (

in DCM at

C) followed by DMS workup for a cleaner aldehyde conversion.

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